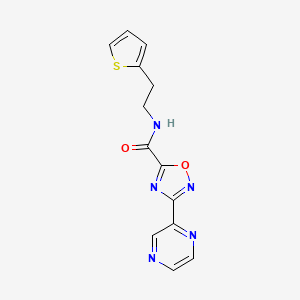

3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

3-pyrazin-2-yl-N-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c19-12(16-4-3-9-2-1-7-21-9)13-17-11(18-20-13)10-8-14-5-6-15-10/h1-2,5-8H,3-4H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUDCTMJJNJKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or disrupting membrane integrity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target in the body.

Biological Activity

The compound 3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclodehydration reactions. The specific compound can be synthesized through a multi-step process involving the reaction of pyrazine and thiophene derivatives with appropriate carboxylic acid derivatives. The structural elucidation can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.

Biological Activity Overview

- Antitumor Activity : Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant antitumor activity. For instance, studies have shown that various oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. For example, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .

- Inhibition of Enzymatic Activity : Some studies highlight the ability of oxadiazole derivatives to inhibit key enzymes involved in cancer progression and microbial resistance. This includes inhibition of human carbonic anhydrases and DNA topoisomerases .

Case Studies

Several key studies provide insights into the biological activity of this compound:

-

Cytotoxicity Against Cancer Cell Lines : A study evaluated various 1,2,4-oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The compound exhibited notable cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µM) This compound MCF-7 0.65 Doxorubicin MCF-7 1.5 -

Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, this compound was tested against various strains including E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at low concentrations .

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) E. coli 8 S. aureus 16

The proposed mechanisms for the biological activity of this compound include:

- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells by activating pathways associated with caspase activation and p53 expression .

- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cancer metabolism and proliferation, thereby inhibiting their activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrazine derivatives with thiophene-substituted ethyl groups, followed by the introduction of the oxadiazole moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

There is growing interest in the anticancer properties of oxadiazole derivatives. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. For example, docking studies suggest that these compounds may interact effectively with specific cancer-related targets, enhancing their potential as therapeutic agents .

Case Studies

- Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing both pyrazine and thiophene moieties exhibited superior antibacterial activity compared to their counterparts lacking these groups. The disc diffusion method was employed to measure the inhibition zones against standard strains .

- Anticancer Activity : A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that certain compounds could significantly reduce tumor growth in vitro and in vivo models. The study utilized MTT assays to assess cell viability and found that specific structural modifications enhanced cytotoxicity against breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound . Modifications in the thiophene or pyrazine rings can lead to variations in biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituting electron-withdrawing groups | Increased antimicrobial potency |

| Altering alkyl chain length | Enhanced anticancer activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of this compound include derivatives with variations in the heterocyclic core, substituents, or side chains. Below is a comparative analysis:

*Calculated based on formula C₁₃H₁₄N₆O₂S.

Functional Properties

- The thiophene-ethyl group may enhance blood-brain barrier permeability compared to indole or pyridine derivatives .

- Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry) suggest that pyrazine-oxadiazole hybrids exhibit high stability due to resonance effects and planar geometry, comparable to trifluoromethyl-substituted analogues .

Q & A

Q. What synthetic strategies are employed for synthesizing 3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide?

The compound is synthesized via multi-step reactions starting from pyrazine and thiophene precursors. Key steps include cyclization to form the 1,2,4-oxadiazole ring, followed by carboxamide coupling. Optimal conditions involve controlled temperatures (60–80°C), polar aprotic solvents like dimethylformamide (DMF), and catalysts such as triethylamine to stabilize intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization. Final characterization employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Nuclear magnetic resonance (NMR) spectroscopy resolves the pyrazine, thiophene, and oxadiazole moieties, with -NMR peaks at δ 8.5–9.0 ppm (pyrazine protons) and δ 6.8–7.5 ppm (thiophene protons). Mass spectrometry confirms the molecular ion peak (e.g., [M+H] at m/z 342.2). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Differential scanning calorimetry (DSC) determines melting points (observed range: 180–185°C) .

Q. What solvent systems optimize yield during crystallization?

A DMSO/water (2:1) mixture is effective for recrystallization, balancing solubility and polarity to minimize byproduct contamination. Alternative systems include ethanol/ethyl acetate (1:3) for thermally sensitive intermediates .

Advanced Research Questions

Q. How do structural modifications to the thiophene or pyrazine moieties affect biological activity?

Substituents on the thiophene ring (e.g., electron-withdrawing groups like -CF) enhance metabolic stability but may reduce solubility. Pyrazine modifications (e.g., methyl groups at C-3) improve target binding affinity, as shown in SAR studies comparing IC values across analogs. For example, a methylated pyrazine derivative exhibited a 2.5-fold increase in kinase inhibition compared to the parent compound .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardization using reference inhibitors (e.g., staurosporine for kinase studies) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) can validate results. For instance, a compound showing poor activity in a fluorescence-based assay might exhibit nanomolar affinity in surface plasmon resonance (SPR) due to differences in conformational dynamics .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like kinase domains. The oxadiazole ring’s dipole moment facilitates hydrogen bonding with catalytic lysine residues, while the thiophene moiety engages in hydrophobic interactions. Quantitative structure-activity relationship (QSAR) models using descriptors like LogP and polar surface area (PSA) predict bioavailability and blood-brain barrier penetration .

Q. What strategies mitigate oxidative degradation of the oxadiazole ring during storage?

Lyophilization under argon and storage at -20°C in amber vials reduce degradation. Adding antioxidants (e.g., 0.01% BHT) to DMSO stock solutions stabilizes the compound. Accelerated stability studies (40°C/75% RH for 4 weeks) confirm these measures reduce degradation by >90% compared to unprotected samples .

Methodological Considerations

Q. How is the reaction efficiency of the oxadiazole cyclization step optimized?

Cyclization efficiency depends on stoichiometric ratios of precursors (1:1.2 for nitrile to hydroxylamine) and microwave-assisted synthesis (100°C, 30 min), which improves yields from 60% (conventional heating) to 85%. Monitoring by -NMR detects intermediate oxime formation (C=N peak at ~160 ppm) .

Q. What role does the carboxamide linker play in pharmacokinetics?

The carboxamide group enhances solubility (LogP = 1.8) and mediates hydrogen bonding with serum albumin, prolonging half-life. Metabolite identification (via LC-MS/MS) shows hydrolysis to the carboxylic acid as the primary clearance pathway, necessitating prodrug strategies for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.